molecular formula C8H11NO B8049339 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B8049339
M. Wt: 137.18 g/mol
InChI Key: LNOKIPGOVGTQMP-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile (CAS 2090415-26-0) is a valuable bicyclo[2.1.1]hexane (BCH) building block in medicinal chemistry and organic synthesis. Its molecular formula is C8H11NO with a molecular weight of 137.18 g/mol . BCH scaffolds have gained significant prominence in drug discovery as three-dimensional bioisosteres designed to replace flat aromatic rings, a strategy known as "escape from flatland" . This approach aims to improve the pharmacokinetic properties and success rates of drug candidates by increasing molecular complexity and saturation . Specifically, disubstituted BCHs like this compound, which features both hydroxymethyl and carbonitrile functional groups, are promising isosteres for ortho- and meta-substituted benzenes in active pharmaceutical ingredients . The compound serves as a versatile synthetic intermediate; the hydroxymethyl group can be further functionalized, while the carbonitrile group offers a handle for diversification into other valuable groups such as carboxamides or carboxylic acids. This makes it a critical reagent for researchers synthesizing sp3-rich compound libraries for screening, investigating novel therapeutic agents, and developing prodrugs . This product is intended for research purposes and is not for human or animal use.

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-1-2-8(3-7,4-7)6-10/h10H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOKIPGOVGTQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane ring system. One common approach is the cyclization of a suitable diene precursor using a catalyst under controlled conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

  • Reduction: The nitrile group can be reduced to an amine.

  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile or 4-(Formylmethyl)bicyclo[2.1.1]hexane-1-carbonitrile.

  • Reduction: 4-(Aminomethyl)bicyclo[2.1.1]hexane-1-carbonitrile.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

  • Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Related Bicyclic Compounds

Substituent Variation in Bicyclo[2.1.1]hexane Derivatives

Table 1: Key Structural Analogs of Bicyclo[2.1.1]hexane Carbonitriles
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile 4-CH$_2$OH, 1-CN C$8$H${11}$NO 137.18 High polarity, potential bio-isostere
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile 4-NH$_2$, 2-O, 1-CN C$6$H$8$N$_2$O 140.14 Enhanced hydrogen-bonding capacity
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate 4-NH$2$, 1-COOCH$3$ C$8$H${13}$NO$_2$ 155.19 Ester group for prodrug strategies
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 4-CH$_3$, 2-O, 1-COOH C$7$H${10}$O$_3$ 142.15 Acidic functionality for salt formation

Key Observations :

  • Polarity and Solubility : The hydroxymethyl analog exhibits higher hydrophilicity than the methyl or ester derivatives due to the -OH group, which may improve aqueous solubility in drug formulations .
  • Bio-isosteric Utility : Unlike the 2-oxabicyclo analogs (with oxygen in the ring), the parent bicyclo[2.1.1]hexane scaffold provides greater rigidity, mimicking para-substituted phenyl rings in target binding .

Comparison with Larger Bicyclic Systems

Table 2: Bicyclo[2.2.1]heptene and Other Scaffolds
Compound Name Core Structure Functional Groups Molecular Weight Strain Energy (kcal/mol) Applications Reference
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile Bicyclo[2.2.1]heptene 2-CN, 3-CN 158.18 ~20–25 Polymer crosslinking
Bicyclo[3.1.0]hexane-1-carbonitrile Bicyclo[3.1.0]hexane 1-CN 121.16 ~30–35 High-strain intermediates

Key Observations :

  • Strain and Stability : The bicyclo[2.1.1]hexane system exhibits moderate strain (~25–30 kcal/mol) compared to the highly strained bicyclo[3.1.0]hexane, which may limit its synthetic scalability .
  • Functionalization : Bicyclo[2.2.1]heptene derivatives (e.g., 2,3-dicarbonitrile) allow for multiple exit vectors but lack the compactness required for penetrating biological membranes .

Physicochemical and Spectral Data

  • Melting Points: While direct data for the hydroxymethyl derivative is unavailable, structurally related nitriles (e.g., 2-amino-4H-chromene-3-carbonitrile derivatives) exhibit melting points >200°C, suggesting similar thermal stability for the target compound .
  • Spectral Signatures : The nitrile group in this compound is expected to show a strong IR absorption near 2,200 cm$^{-1}$, comparable to other carbonitriles .

Biological Activity

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate metabolic pathways and influence cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound possesses selective cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to antimicrobial and cytotoxic activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokine production in macrophages treated with the compound.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several bicyclic compounds, including this compound. The study demonstrated that modifications to the bicyclic framework significantly influenced biological activity, emphasizing the importance of structure-activity relationships in drug design.

Q & A

Q. What are the key synthetic routes for 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile?

The synthesis typically involves cyclopropanation of bicyclic precursors, with reaction conditions optimized for yield and selectivity. For example:

  • Step 1: Cycloaddition of substituted alkenes or alkynes under photochemical conditions to form the bicyclo[2.1.1]hexane core .
  • Step 2: Functionalization via hydroxymethylation (e.g., using formaldehyde derivatives) and nitrile introduction (e.g., cyanide displacement) .
    Critical Parameters: Temperature (0–25°C), solvent polarity (e.g., THF or DMF), and light exposure (UV/visible for photochemical steps) to minimize side reactions .

Q. How can spectroscopic techniques validate the compound’s structure?

  • NMR: 1H^1H and 13C^{13}C NMR distinguish bridgehead protons (δ 1.8–2.5 ppm) and nitrile carbons (δ 115–120 ppm). The hydroxymethyl group shows characteristic splitting in 1H^1H NMR (δ 3.4–3.8 ppm) .
  • IR: Strong absorption at ~2240 cm1^{-1} confirms the nitrile group, while O–H stretches (~3400 cm1^{-1}) indicate hydroxymethyl .
  • X-ray Crystallography: Resolves bicyclic ring strain (bond angles <109.5°) and substituent stereochemistry .

Q. What are its primary applications in medicinal chemistry?

The compound’s rigid bicyclic core acts as a bioisostere for ortho-substituted phenyl rings, enhancing metabolic stability and binding affinity in drug candidates. Applications include:

  • Scaffolds for protease inhibitors: Modulates enzyme active sites via hydrogen bonding (hydroxymethyl) and dipole interactions (nitrile) .
  • Conformational restriction: Reduces entropic penalties in target binding .

Advanced Research Questions

Q. How can competing side reactions during synthesis be mitigated?

  • Issue: Undesired ring-opening due to bicyclo[2.1.1]hexane strain.
  • Solutions:
    • Use bulky bases (e.g., LDA) to suppress elimination pathways .
    • Optimize photochemical conditions (e.g., wavelength-selective irradiation) to favor [2+2] cycloaddition over polymerization .
    • Monitor reaction progress via in-situ FTIR to detect intermediates .

Q. How do computational methods predict its reactivity?

  • DFT Calculations: Model transition states for nitrile group reactions (e.g., nucleophilic additions) and estimate activation energies.
  • MD Simulations: Predict binding modes to biological targets (e.g., enzymes) by analyzing hydrogen-bond networks and steric complementarity .
  • ADMET Prediction: Software like Schrödinger’s QikProp evaluates solubility (LogS) and metabolic stability (CYP450 interactions) .

Q. What strategies resolve contradictions in biological activity data?

  • Case Study: Discrepancies in enzyme inhibition assays may arise from:
    • Solubility Variability: Use co-solvents (e.g., DMSO ≤1%) to ensure compound dispersion .
    • Enantiomeric Purity: Separate stereoisomers via chiral HPLC and test individually .
    • Assay Interference: Perform counter-screens to rule out non-specific interactions (e.g., fluorescence quenching) .

Q. How is its stability under physiological conditions assessed?

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Nitrile groups may hydrolyze to amides/carboxylic acids over 24–72 hours .
  • Oxidative Stability: Expose to liver microsomes (CYP450 enzymes) to identify metabolic hotspots (e.g., hydroxymethyl oxidation) .

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